molecular formula C9H9N3O2 B13105462 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione CAS No. 207000-31-5

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione

Cat. No.: B13105462
CAS No.: 207000-31-5
M. Wt: 191.19 g/mol
InChI Key: WTDZLYDQHQUMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a bicyclic heteroaromatic compound characterized by a fused imidazo[1,2-a]pyrazine core. This structure features methyl groups at positions 2 and 8, a methylene substituent at position 5, and dione functional groups at positions 3 and 6 (Figure 1). Its synthesis and applications are less extensively documented in publicly available literature compared to related derivatives, but it has been identified as a bioactive scaffold in pharmaceutical research, particularly in anticancer and antiviral agent development . The compound’s structural uniqueness lies in its nitrogen-rich bicyclic system, which allows for diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for binding to biological targets like kinases or enzymes .

Properties

CAS No.

207000-31-5

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-hydroxy-2,8-dimethyl-5-methylideneimidazo[1,2-a]pyrazin-6-one

InChI

InChI=1S/C9H9N3O2/c1-4-7-10-5(2)9(14)12(7)6(3)8(13)11-4/h14H,3H2,1-2H3

InChI Key

WTDZLYDQHQUMAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=C)C(=O)N=C(C2=N1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione can be achieved through various methods, including cyclization, ring annulation, and cycloaddition . One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyrazine with suitable aldehydes or ketones can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[1,2-a]pyrazine Family

Imidazo[1,2-a]pyrazine derivatives exhibit significant variations in bioactivity and physicochemical properties depending on substituent placement. Key analogues include:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Imidazo[1,2-a]pyrazine (core structure) None Baseline scaffold for MIC studies; MICs: 1–9 μM (antimicrobial)
5,6-Dimethyl-2-nitro-8-((3-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine Nitro (2), CF3O-benzyl (8), dimethyl (5,6) Antitubercular activity; improved lipophilicity
2,3-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine Methyl (2,3), saturated bicyclic core Medicinal intermediate; used in drug discovery
Tetrahydroimidazo[1,2-a]pyrazine-2,6(3H,5H)-dione Saturated core, dione (3,6) Synthesized via Ugi 4-CR; trans stereochemistry confirmed by XRD

Key Observations :

  • Nitrogen Positioning : The antimicrobial potency (MICs) of imidazo[1,2-a]pyrazines is retained when nitrogen atoms occupy positions 6, 7, or 8, but potency diminishes when nitrogen is at position 5 .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro at position 2) enhance antitubercular activity, while hydrophobic substituents (e.g., trifluoromethoxybenzyl) improve membrane permeability .
Functional Group Modifications and Bioactivity
  • Position 2 Modifications :

    • Pyridin-4-yl (Compound 3a) : Forms hydrogen bonds with Cys106 in kinase hinge regions, enhancing anticancer activity (IC50 < 1 μM in kinase assays) .
    • Thiophen-3-yl (Compound 4a) : Similar binding to pyridin-4-yl derivatives but with reduced solubility due to sulfur’s hydrophobicity .
    • Phenyl-3,4-diol (Compound 2c) : Interacts with Asp167 via hydrogen bonds, contributing to antioxidant properties .
  • Position 3 Modifications :

    • Aliphatic or cyclic amines at position 3 (Series 1a–d) yield high synthetic efficiency (84–96% yield), suggesting versatility for combinatorial libraries .

Biological Activity

2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C₉H₈N₄O₂
  • Molecular Weight : 192.19 g/mol

Antimicrobial Activity

Recent studies have indicated that 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated that 2,8-Dimethyl-5-methyleneimidazo[1,2-a]pyrazine-3,6(5H,7H)-dione exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cells.

  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. Flow cytometry analysis revealed an increase in the sub-G1 population in treated cells, indicating DNA fragmentation.
Cell Line IC₅₀ (µM) Apoptotic Mechanism
MCF-715Caspase activation and DNA fragmentation
A54920Induction of mitochondrial dysfunction

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results showed that it has a moderate ability to scavenge free radicals.

Assay Type IC₅₀ (µg/mL)
DPPH50
ABTS45

This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial effects of the compound against clinical isolates of MRSA. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Cancer Cell Line Studies

In another investigation published in the Journal of Cancer Research, the effects of the compound on MCF-7 and A549 cells were analyzed. The study highlighted its potential as a therapeutic agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.